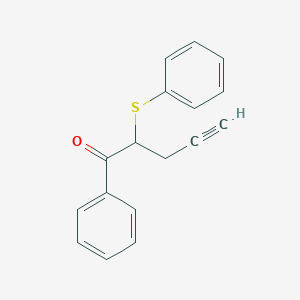![molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6](/img/structure/B14299794.png)
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Typically carried out at room temperature to 80°C.
Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Silanones, siloxanes.
Reduction: Silanes.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
- Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
- Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol
Uniqueness
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
| 116065-56-6 | |
Fórmula molecular |
C14H17NOSi |
Peso molecular |
243.38 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3 |
Clave InChI |
ZWDXTAHQDCQLIN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


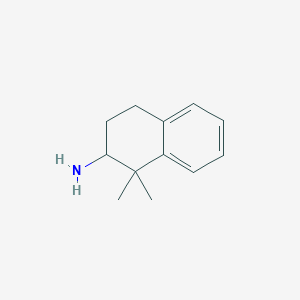
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/no-structure.png)
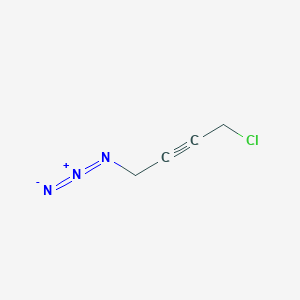
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
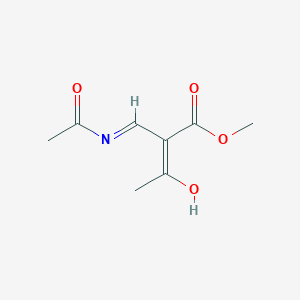
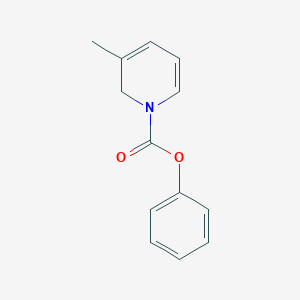
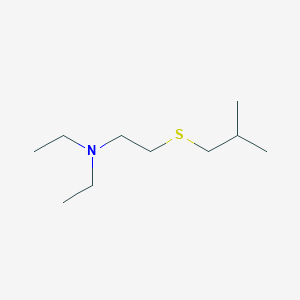
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
